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Cefiderocol, a novel siderophore cephalosporin, has emerged as a critical therapeutic option in

the fight against multidrug-resistant Gram-negative bacteria. Its unique "Trojan horse"

mechanism of action, utilizing the bacteria's own iron uptake systems to enter the cell, allows it

to overcome many common resistance mechanisms.[1][2] This guide provides a

comprehensive comparison of cefiderocol against the best available therapy (BAT) based on

data from pivotal head-to-head clinical trials, designed for researchers, scientists, and drug

development professionals.

Executive Summary
Three key phase 3 clinical trials form the cornerstone of cefiderocol's clinical evaluation:

APEKS-cUTI: Focused on complicated urinary tract infections (cUTI), this trial demonstrated

the superiority of cefiderocol over imipenem/cilastatin.[1][3]

APEKS-NP: In patients with nosocomial pneumonia (hospital-acquired, ventilator-associated,

or healthcare-associated), cefiderocol was found to be non-inferior to high-dose, extended-

infusion meropenem.[4][5]

CREDIBLE-CR: This descriptive trial evaluated cefiderocol against the best available therapy

in patients with a variety of serious infections caused by carbapenem-resistant Gram-

negative bacteria. The results showed comparable clinical and microbiological efficacy

between the two groups.[6][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12776295?utm_src=pdf-interest
https://www.prnewswire.com/news-releases/shionogi-announces-positive-top-line-results-for-cefiderocol-pivotal-cuti-clinical-trial-300389912.html
https://www.researchgate.net/publication/386134308_Cefiderocol_vs_best_available_therapy_in_critical_patients_with_MRGN_bacteria
https://www.prnewswire.com/news-releases/shionogi-announces-positive-top-line-results-for-cefiderocol-pivotal-cuti-clinical-trial-300389912.html
https://www.shionogi.com/content/dam/shionogi/global/news/pdf/2017/e170112.pdf
https://www.medicinesresources.nhs.uk/cefiderocol-versus-high-dose-extended-infusion-meropenem-for-the-treatment-of-gram-negative-nosocomial-pneumonia-apeks-np-a-randomised-double-blind-phase-3-non-inferiority-trial.html
https://pubmed.ncbi.nlm.nih.gov/33058798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6877446/
https://pubmed.ncbi.nlm.nih.gov/33058795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12776295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from these pivotal trials, offering a

clear comparison of the performance of cefiderocol against comparator therapies.

Table 1: Efficacy Outcomes in the APEKS-cUTI Trial
Outcome Cefiderocol (n=252)

Imipenem/Cilastati
n (n=119)

Difference (95% CI)

Composite of Clinical

Cure and

Microbiological

Eradication at Test of

Cure (TOC)

72.6% 54.6% 18.58% (8.23, 28.92)

Data from the APEKS-cUTI trial, an international, multicenter, double-blind, randomized, non-

inferiority study in hospitalized adults with cUTI.[1][3]

Table 2: Efficacy and Safety Outcomes in the APEKS-NP
Trial

Outcome Cefiderocol (n=148)
Meropenem
(n=152)

Adjusted Treatment
Difference (95% CI)

All-Cause Mortality at

Day 14
12.4% 11.6% 0.8% (-6.6 to 8.2)

Treatment-Emergent

Adverse Events
88% 86%

Data from the APEKS-NP trial, a randomized, double-blind, phase 3, non-inferiority trial in

patients with Gram-negative nosocomial pneumonia.[4][5]

Table 3: Efficacy and Mortality Outcomes in the
CREDIBLE-CR Trial
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Infection Type Cefiderocol
Best Available Therapy
(BAT)

Nosocomial Pneumonia

(Clinical Cure)
50.0% (20/40) 52.6% (10/19)

Bloodstream Infection/Sepsis

(Clinical Cure)
43.5% (10/23) 42.9% (6/14)

Complicated UTI

(Microbiological Eradication)
52.9% (9/17) 20.0% (1/5)

All-Cause Mortality (End of

Study)
33.7% (34/101) 18.4% (9/49)

Data from the CREDIBLE-CR trial, a randomized, open-label, multicenter, pathogen-focused,

descriptive phase 3 study in patients with infections caused by carbapenem-resistant Gram-

negative bacteria.[7][8][9] A numerical imbalance in mortality was observed, primarily in

patients with Acinetobacter spp. infections.[7][10]

Experimental Protocols
APEKS-cUTI: Complicated Urinary Tract Infections

Trial Design: This was an international, multicenter, double-blind, randomized, non-inferiority

trial.[3][11]

Patient Population: Hospitalized adult patients with a diagnosis of cUTI with or without

pyelonephritis.[1][3]

Interventions: Patients were randomized in a 2:1 ratio to receive either intravenous

cefiderocol (2g) or intravenous imipenem/cilastatin (1g/1g), both administered every 8 hours

for 7 to 14 days.[12]

Primary Endpoint: The primary efficacy endpoint was the composite of clinical cure and

microbiological eradication at the Test of Cure (TOC) visit, which occurred approximately 7

days after the end of treatment.[3][12]
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APEKS-NP: Nosocomial Pneumonia
Trial Design: A randomized, double-blind, parallel-group, phase 3, non-inferiority trial

conducted at 76 centers across 17 countries.[5][8]

Patient Population: Adult patients with nosocomial pneumonia (hospital-acquired, ventilator-

associated, or healthcare-associated) caused by Gram-negative bacteria.[8][10]

Interventions: Patients were randomly assigned to receive either a 3-hour intravenous

infusion of cefiderocol (2g) or a high-dose, extended-infusion of meropenem (2g) every 8

hours for 7 to 14 days.[5][10]

Primary Endpoint: The primary endpoint was all-cause mortality at day 14 in the modified

intention-to-treat population.[5]

CREDIBLE-CR: Carbapenem-Resistant Infections
Trial Design: A prospective, international, multicenter, open-label, parallel-group,

randomized, phase 3 descriptive clinical study.[6]

Patient Population: Hospitalized patients aged 18 years or older with nosocomial pneumonia,

bloodstream infections/sepsis, or complicated urinary tract infections caused by documented

carbapenem-resistant Gram-negative pathogens.[6][13]

Interventions: Patients were randomized in a 2:1 ratio to receive either a 3-hour intravenous

infusion of cefiderocol (2g) every 8 hours or the best available therapy (BAT) for 7 to 14

days. The BAT was pre-specified by the investigator and could consist of up to three drugs.

[13]

Primary Endpoints: For patients with nosocomial pneumonia or bloodstream

infections/sepsis, the primary endpoint was clinical cure at the test of cure. For patients with

complicated UTI, the primary endpoint was microbiological eradication at the test of cure.[8]
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Cefiderocol 'Trojan Horse' Mechanism of Action
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Caption: Cefiderocol's unique mechanism of action.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12776295?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12776295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: APEKS-cUTI Trial
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Caption: Workflow of the APEKS-cUTI clinical trial.

Experimental Workflow: APEKS-NP Trial
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APEKS-NP Trial Workflow
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Caption: Workflow of the APEKS-NP clinical trial.

Experimental Workflow: CREDIBLE-CR Trial
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CREDIBLE-CR Trial Workflow
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Caption: Workflow of the CREDIBLE-CR clinical trial.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12776295?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12776295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

